molecular formula C27H23N3O5S2 B2803051 4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921567-88-6

4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2803051
CAS No.: 921567-88-6
M. Wt: 533.62
InChI Key: PGAVSJOROGRXMV-UHFFFAOYSA-N
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Description

This compound is a sulfamoyl benzamide derivative featuring a 7-methoxy-1-benzofuran-substituted thiazole moiety. The ethyl(phenyl)sulfamoyl group at the para-position of the benzamide core distinguishes it structurally from related analogs. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions involving sulfonamide intermediates and heterocyclic amines .

Properties

IUPAC Name

4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S2/c1-3-30(20-9-5-4-6-10-20)37(32,33)21-14-12-18(13-15-21)26(31)29-27-28-22(17-36-27)24-16-19-8-7-11-23(34-2)25(19)35-24/h4-17H,3H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAVSJOROGRXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in sulfamoyl substituents, heterocyclic rings, or aromatic appendages. Below is a comparative analysis:

Compound Name / ID Key Structural Features Molecular Weight Notable Properties / Activity Reference
Target Compound Ethyl(phenyl)sulfamoyl; 7-methoxybenzofuran-thiazole ~525 (estimated) Hypothesized enhanced binding due to benzofuran π-π interactions.
BB00318 Bis(2-methoxyethyl)sulfamoyl; 7-methoxybenzofuran-thiazole 545.63 Higher molecular weight due to methoxyethyl groups; may improve solubility.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl; 4-nitrophenyl-thiazole ~446.48 Nitro group (electron-withdrawing) may reduce metabolic stability but enhance antibacterial activity.
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl)sulfamoyl; simple thiazole ~373.44 Lacks benzofuran; reduced aromatic stacking potential. Lower molecular weight suggests faster clearance.
4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide tert-Butyl; thiazole-sulfamoyl ~413.52 Bulky tert-butyl group may hinder membrane permeability but improve target specificity.

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